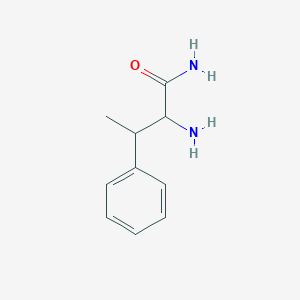![molecular formula C11H21NO2 B13179625 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid is a chemical compound with a piperidine ring structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of organic bases and catalysts such as alkali metal halides (e.g., sodium iodide, potassium iodide) and phase transfer catalysts (e.g., tetraalkyl/aryl ammonium halides/hydroxides) .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often utilize novel intermediates and improved reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective histamine H1 receptor antagonist, blocking the action of histamine and thereby reducing allergic responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bilastine: A selective histamine H1 receptor antagonist used for treating allergic rhinitis and urticaria.
Piperine: An alkaloid with antioxidant, anti-inflammatory, and anticancer properties.
Uniqueness
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid is unique due to its specific piperidine ring structure and its potential applications in various fields. Unlike some similar compounds, it may offer distinct advantages in terms of its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(1-propan-2-ylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-8(2)12-6-4-10(5-7-12)9(3)11(13)14/h8-10H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
GXNWFQZIAFLAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


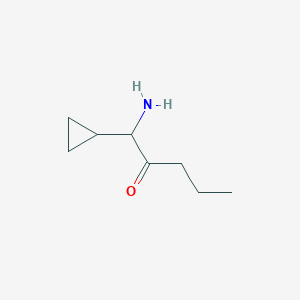
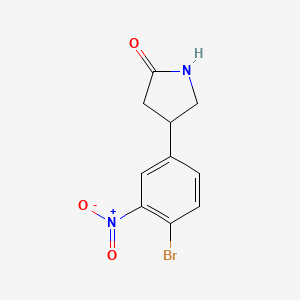
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)

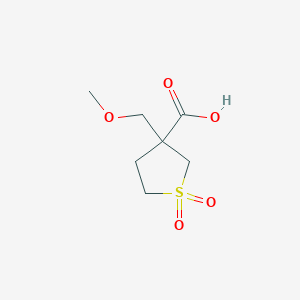
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)


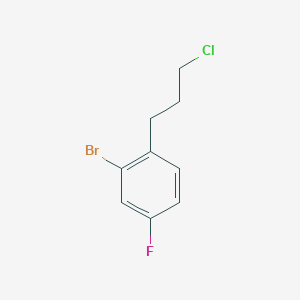
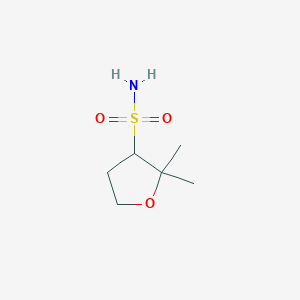
![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)

